Product packaging for Cyproheptadine N-Oxide(Cat. No.:CAS No. 100295-63-4)

Cyproheptadine N-Oxide

Cat. No.: B156243
CAS No.: 100295-63-4
M. Wt: 303.4 g/mol
InChI Key: AIAORTASLOWFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as an Oxidative Metabolite of Cyproheptadine (B85728)

Cyproheptadine N-Oxide is formed in the body following the administration of cyproheptadine. nih.gov This transformation is an example of a phase I metabolic reaction, specifically an N-oxidation reaction. This process is a crucial part of the body's mechanism to detoxify and eliminate foreign substances. The conversion of cyproheptadine to its N-oxide derivative is primarily mediated by the cytochrome P450 enzyme system, a family of enzymes central to drug metabolism. nih.gov

Research has identified this compound as one of several metabolites of cyproheptadine. nih.gov Studies involving the incubation of cyproheptadine with the fungus Cunninghamella elegans, a model organism often used to simulate mammalian drug metabolism, have demonstrated the formation of this compound alongside other oxidative metabolites. nih.gov This highlights the role of oxidation in the biotransformation of cyproheptadine. The principal metabolite of cyproheptadine found in human urine is a quaternary ammonium (B1175870) glucuronide conjugate of the parent drug. fda.govdrugbank.com

Structural Characteristics and Isomeric Forms of this compound

The chemical structure of this compound is closely related to its parent compound, cyproheptadine. The key structural difference is the addition of an oxygen atom to the nitrogen atom of the piperidine (B6355638) ring, forming an N-oxide group. This modification alters the physicochemical properties of the molecule.

Two distinct isomeric forms of this compound have been identified in scientific literature: the alpha-isomer and the beta-isomer. klivon.comsynzeal.com These isomers differ in their stereochemical configuration, though the specific spatial arrangement of the N-oxide group in each isomer is a subject of detailed stereochemical investigation. The existence of these isomers is significant as different stereoisomers of a drug or metabolite can exhibit varied pharmacological activities and metabolic fates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO B156243 Cyproheptadine N-Oxide CAS No. 100295-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-oxido-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-22(23)14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAORTASLOWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Reaction Mechanisms of Cyproheptadine N Oxide

Established Synthetic Routes and Methodologies

The synthesis of Cyproheptadine (B85728) N-Oxide is primarily achieved through the direct oxidation of the tertiary amine group in the cyproheptadine structure. Standard laboratory procedures for N-oxidation are applicable, with hydrogen peroxide and peroxy acids being the most commonly cited reagents.

A well-documented method for the synthesis of Cyproheptadine N-Oxide involves the use of hydrogen peroxide (H₂O₂). acs.org This protocol is a common and straightforward approach for the N-oxidation of tertiary amines. The reaction typically involves treating cyproheptadine, often in its hydrochloride salt form, with a solution of hydrogen peroxide, such as 30% H₂O₂. acs.org The hydrogen peroxide acts as the oxidizing agent, donating an oxygen atom to the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring. This oxidation of cyproheptadine has been shown to yield a mixture of two stereoisomers. acs.org

Meta-chloroperoxybenzoic acid (m-CPBA) is a powerful and versatile oxidizing agent widely used in organic synthesis for various transformations, including the N-oxidation of tertiary amines. fishersci.cascienceinfo.com The reaction involves the transfer of an oxygen atom from the weak O-O bond of the peracid to the nucleophilic nitrogen atom of the amine. scienceinfo.com This method is known for its high efficiency and reactivity. fishersci.ca While the initial patent literature for this compound synthesis mentions hydrogen peroxide, peracids like m-CPBA represent a standard and effective alternative for this type of transformation. acs.orgfishersci.caresearchgate.net The general mechanism for the N-oxidation of a tertiary amine by m-CPBA proceeds via a concerted transition state. scienceinfo.com

Reaction Mechanisms of N-Oxidation

The N-oxidation of cyproheptadine involves the conversion of the tertiary amine in the 1-methylpiperidine (B42303) moiety into an amine oxide. This is an oxidation reaction where the nitrogen atom's oxidation state is increased.

With Hydrogen Peroxide: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of cyproheptadine on one of the oxygen atoms of the hydrogen peroxide molecule. This leads to the formation of an N-O bond and the cleavage of the O-O bond in the peroxide, with water as the byproduct.

With Peracids (e.g., m-CPBA): The mechanism is a concerted process often referred to as a "butterfly" transition state. scienceinfo.com The tertiary nitrogen atom of cyproheptadine attacks the terminal, electrophilic oxygen of the peracid. Simultaneously, the peracid's hydroxyl proton is transferred to its carbonyl oxygen, and the O-O bond cleaves, resulting in the formation of the N-oxide and the corresponding carboxylic acid (meta-chlorobenzoic acid in the case of m-CPBA). scienceinfo.com This process is generally efficient and occurs under mild conditions.

Stereoisomerism and Isomeric Purity in Synthesis of this compound

The N-oxidation of cyproheptadine results in the formation of a new chiral center at the nitrogen atom, leading to the existence of two stereoisomers, designated as the α-isomer and the β-isomer. acs.org These isomers are diastereomers due to the existing stereochemistry of the molecule.

The synthesis of this compound via hydrogen peroxide oxidation produces both the α and β isomers. acs.org These isomers can be separated and have been characterized individually. Studies using nuclear magnetic resonance (NMR) spectroscopy, including 13C NMR and proton NMR with lanthanide shift reagents, have been employed to assign the specific stereochemistry of each isomer. acs.org

Analysis of the NMR spectra suggests that both isomers preferentially adopt a conformation where the N-methyl group is in an equatorial position on the piperidine ring, and consequently, the newly formed N+-O− bond is in an axial orientation. acs.org The distinction between the α and β isomers arises from the orientation of the N-oxide bond relative to the plane of the dibenzocycloheptene ring system. Construction of Dreiding models and detailed spectral analysis led to the assignment of their specific structures. acs.org

Below is a table summarizing the properties of the two observed isomers of this compound.

IsomerStructure AssignmentMelting Point (HCl Salt)Registry Number (Base)
α-Isomer la228-231 °C (dec.)54381-42-9 acs.orgklivon.com
β-Isomer lb205-211 °C (dec.)60251-34-5 acs.orgnih.gov
Data sourced from Christy et al. (1977). acs.org

Metabolic Pathways and Biotransformation of Cyproheptadine N Oxide

In Vitro Metabolic Studies

In vitro systems are crucial for elucidating the metabolic fate of drug compounds. For nitrogen-containing drugs like cyproheptadine (B85728), N-oxidation is a recognized metabolic pathway. While specific in vitro studies focusing solely on the further metabolism of Cyproheptadine N-Oxide are not extensively detailed in the provided results, the generation of N-oxide metabolites is a known outcome of in vitro drug metabolism studies. nih.gov For instance, human liver microsomes are frequently used as an in vitro system to generate and identify metabolites, including N-oxides and their subsequent conjugates. nih.gov Such systems, often in combination with cofactors like uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), allow for the investigation of both Phase I (oxidation) and Phase II (conjugation) reactions. nih.gov The study of related compounds shows that N-oxides can be formed in vitro and may undergo further metabolism, such as reduction back to the parent amine or conjugation reactions. acs.org For example, the N-oxidation of the antifungal agent voriconazole (B182144) has been studied extensively using human liver microsomes to identify the specific cytochrome P450 enzymes involved. nih.gov

Fungal Biotransformation of Cyproheptadine to this compound

Microbial biotransformation serves as a valuable model for mammalian drug metabolism. Studies using the fungus Cunninghamella elegans have demonstrated its capability to metabolize cyproheptadine into several oxidative metabolites, including this compound. nih.gov When cyproheptadine hydrochloride was incubated with liquid cultures of C. elegans, the drug was extensively biotransformed within 72 hours into at least eight different Phase I metabolites. nih.gov This process highlights the utility of fungal systems in producing and identifying metabolites that may also be formed in mammals.

The incubation of cyproheptadine with Cunninghamella elegans primarily yielded metabolites formed through aromatic hydroxylation, but N-oxidation was also a notable pathway. nih.gov The metabolites were isolated using high-performance liquid chromatography (HPLC) and identified via mass spectrometry and proton NMR spectroscopy. nih.gov this compound was identified as one of the metabolites, alongside others resulting from hydroxylation, epoxidation, and N-desmethylation. nih.gov

Table 1: Fungal Metabolites of Cyproheptadine Identified from Cunninghamella elegans Cultures nih.gov

Metabolite Name Metabolic Pathway
2-hydroxycyproheptadine Aromatic Hydroxylation
1-hydroxycyproheptadine Aromatic Hydroxylation
3-hydroxycyproheptadine Aromatic Hydroxylation
Cyproheptadine 10,11-epoxide Epoxidation
N-desmethylcyproheptadine N-demethylation
N-desmethyl-2-hydroxycyproheptadine N-demethylation, Aromatic Hydroxylation
This compound N-oxidation

General Mechanisms of N-Oxide Glucuronidation

Glucuronidation is a major Phase II metabolic pathway that conjugates a wide range of substances with glucuronic acid, rendering them more water-soluble and facilitating their elimination from the body. wikipedia.org This process is critical for the clearance of drugs, toxins, and endogenous compounds. nih.gov The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.orgnih.gov This enzymatic reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov

N-oxides, being nitrogen-containing functional groups, can undergo N-glucuronidation. The principal metabolite of cyproheptadine found in human urine has been identified as a quaternary ammonium (B1175870) glucuronide conjugate. fda.gov This indicates that after the initial N-oxidation of the piperidine (B6355638) ring in cyproheptadine, the resulting N-oxide can be further processed through glucuronidation. This conjugation reaction attaches the glucuronic acid group to the nitrogen atom, forming a highly polar and water-soluble metabolite that can be readily excreted in the urine. wikipedia.orgfda.gov The glucuronidation process typically occurs in the liver, but UGT enzymes are also present in other major organs. wikipedia.org

Pharmacological Mechanisms and Preclinical Biological Activities of Cyproheptadine N Oxide

Receptor Binding Affinity and Selectivity Profiles

Direct and specific data on the receptor binding affinity and selectivity of Cyproheptadine (B85728) N-Oxide is not extensively available in current research. The metabolism of cyproheptadine in humans involves processes such as aromatic ring hydroxylation, N-demethylation, and oxidation of the heterocyclic ring. drugbank.com One of the identified metabolites is Cyproheptadine N-Oxide. nih.gov However, detailed characterization of its binding profile at various receptors is not well-documented.

Serotonin (B10506) Receptor Interactions

There is a lack of specific studies detailing the interaction of this compound with serotonin receptors. The parent compound, cyproheptadine, is a potent antagonist of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. drugbank.compatsnap.com This antagonism is central to many of its therapeutic applications. drugbank.compatsnap.com Without direct experimental data, the serotonergic activity of this compound remains speculative.

Histamine (B1213489) Receptor Interactions

Similarly, the specific binding affinity and antagonist activity of this compound at histamine receptors have not been thoroughly investigated. Cyproheptadine is a potent H1 receptor antagonist, which accounts for its antihistaminic effects. patsnap.comnih.gov The extent to which the N-oxidation of the piperidine (B6355638) ring affects this interaction is not currently known.

Comparative Pharmacological Activity with Parent Compound, Cyproheptadine, and Analogues

Given the scarcity of direct pharmacological data for this compound, a comparative analysis with its parent compound, cyproheptadine, provides the primary context for understanding its potential activities. Cyproheptadine exhibits a broad pharmacological profile, acting as an antagonist at serotonin, histamine, and muscarinic receptors. wikipedia.orgnih.gov

A study on the metabolites of cyproheptadine produced by the fungus Cunninghamella elegans identified this compound as one of the oxidative phase-I metabolites. nih.gov This suggests that the N-oxide derivative is a stable entity that could potentially interact with biological targets.

The pharmacological activities of cyproheptadine are well-documented and serve as a benchmark for potential activity of its metabolites.

Table 1: Pharmacological Profile of Cyproheptadine

Receptor/Target Activity Reference
Serotonin 5-HT2A Receptor Antagonist drugbank.comwikipedia.org
Serotonin 5-HT2C Receptor Antagonist drugbank.com
Histamine H1 Receptor Antagonist drugbank.comnih.gov

Modulation of Endogenous Pathways and Enzymatic Activities

The influence of this compound on specific endogenous pathways and enzymes has not been a direct focus of published research.

Nitric Oxide Synthase (nNOS) Modulation in Preclinical Models

There is no direct evidence from preclinical models to suggest that this compound modulates the activity of neuronal nitric oxide synthase (nNOS). The relationship between cytochrome P450-mediated drug metabolism and nitric oxide synthase modulation has been explored for other compounds, but not specifically for cyproheptadine or its metabolites. nih.gov

Tryptophan Dioxygenase (TDO) Inhibition Potential

The potential for this compound to inhibit tryptophan dioxygenase (TDO), an enzyme involved in tryptophan metabolism, has not been investigated. The parent compound, cyproheptadine, is known to interact with serotonin pathways, which are intrinsically linked to tryptophan metabolism. wikipedia.org However, any direct effect on TDO by its N-oxide metabolite is yet to be determined.

Preclinical Biological Activity Investigations (in vitro and animal models)

Potential Anti-tumor Activities in Preclinical Contexts

There are no available scientific studies investigating the potential anti-tumor activities of this compound in either in vitro cell cultures or animal models.

Antinociceptive Effects and Pain Pathway Modulation in Preclinical Studies

There is no published research on the antinociceptive effects or the modulation of pain pathways by this compound in preclinical studies.

Orexigenic Effects in Preclinical Contexts

The potential orexigenic (appetite-stimulating) effects of this compound have not been evaluated in any preclinical studies reported in the scientific literature.

Advanced Analytical Methodologies for Research on Cyproheptadine N Oxide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of Cyproheptadine (B85728) N-Oxide, enabling the separation of its isomers and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of Cyproheptadine N-Oxide. novachem.com.auscbt.com Various studies and certificates of analysis report the use of HPLC to establish the purity of this compound reference standards, with purity levels often exceeding 99%. novachem.com.auscbt.com For instance, one analysis reported a chromatographic purity of 99.97% for a reference standard. novachem.com.au Another certificate of analysis indicated a purity of 99.56% by HPLC. scbt.com The technique is also used to detect and quantify any impurities present. amazonaws.comamazonaws.com

A specific HPLC method was developed for the simultaneous analysis of several compounds, including Cyproheptadine, which can be adapted for its N-oxide metabolite. rjptonline.org The isolation of metabolites of Cyproheptadine from fungal cultures has also been achieved using HPLC prior to their identification. researchgate.netresearchgate.net

Table 1: Reported HPLC Purity Data for this compound

Purity (%)Reference
>95% chemicea.com
99.56% scbt.com
99.97% novachem.com.au

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique employed in the analysis of Cyproheptadine and its metabolites. While specific detailed research findings on the direct GC-MS analysis of this compound are not extensively available in the provided results, the technique is listed as a capability for the characterization of pharmaceutical reference materials, which would include this compound. scribd.com The volatility and thermal stability of the compound would be key considerations for successful GC-MS analysis. The search results allude to the use of GC-MS in the broader context of analyzing related compounds and metabolites. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. novachem.com.augoogle.com ¹H-NMR spectra are used to confirm the identity of the compound by analyzing the chemical shifts and multiplicities of the proton signals, which correspond to the molecular structure. novachem.com.au For example, the ¹H-NMR spectrum of the β-isomer of this compound in CDCl₃ shows characteristic signals at δ 3.28 (a singlet for the N-CH₃ protons), δ 6.93 (a singlet for the H-10 and H-11 protons), and δ 7.3 (a multiplet for the aromatic protons). google.com NMR in D₂O has also been used to demonstrate the isomeric purity of the hydrochloride salts of the α and β isomers to be greater than 95%. google.com The structural confirmation is achieved by interpreting the spectral data and comparing it with expected values. novachem.com.ausubodhtrading.com

Table 2: ¹H-NMR Data for β-Cyproheptadine N-Oxide google.com

Chemical Shift (δ)MultiplicityNumber of ProtonsAssignment
3.28Singlet3N-CH₃
6.93Singlet2H-10 and H-11
7.3Multiplet8Aromatic Protons

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is crucial for confirming the molecular weight and identity of this compound. novachem.com.au The technique provides a mass spectrum that shows a signal corresponding to the molecular ion of the compound, confirming its elemental composition. novachem.com.ausubodhtrading.com Electrospray ionization (ESI) is a common method used to generate ions for MS analysis. novachem.com.au For instance, a mass spectrum obtained using 3.5 kV ESI+ confirmed the identity of a this compound reference substance. novachem.com.au The application of liquid chromatography-mass spectrometry (LC-MS) and LC-tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying this compound as a metabolite in various biological systems, including in vitro fungal metabolism studies and in vivo studies in chimeric mice with humanized livers. researchgate.netresearchgate.net

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a compound. This process is critical for verifying the empirical formula of newly synthesized compounds or isolated metabolites like this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

The accepted molecular formula for this compound is C₂₁H₂₁NO. nih.gov Based on this formula, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results from elemental analysis are compared. The verification process involves combusting a sample of this compound under controlled conditions and measuring the amount of carbon dioxide, water, and nitrogen gas produced. These measurements allow for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

A close correlation between the experimental and theoretical percentages confirms the compound's elemental composition and, by extension, its empirical formula. libretexts.org For C₂₁H₂₁NO, the molecular formula is already in its simplest whole-number ratio, making the empirical formula identical.

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)Atoms in MoleculeTotal Mass Contribution (amu)Percentage Composition (%)
CarbonC12.01121252.23183.13%
HydrogenH1.0082121.1686.98%
NitrogenN14.007114.0074.62%
OxygenO15.999115.9995.27%
Total 303.405 100.00%

This table was generated based on the molecular formula provided by PubChem and standard atomic weights. nih.gov

Method Validation and Data Interpretation in Research Settings

For research on this compound to be considered reliable and reproducible, the analytical methods used for its quantification must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. While specific validation reports for this compound are not extensively detailed in the public literature, the principles are standardized according to guidelines like those from the International Council for Harmonisation (ICH). These principles are applied to methods like High-Performance Liquid Chromatography (HPLC), which are commonly used for the parent compound, Cyproheptadine, and would be applicable to its N-oxide metabolite. nuph.edu.uanih.govijper.org The availability of a reference standard for this compound is essential for conducting such validation studies. synzeal.com

Key performance parameters evaluated during method validation include:

Accuracy : This measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. nih.govlew.ro

Precision : This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. nih.gov

Linearity : This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. nuph.edu.uaajchem-a.com

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. lew.roresearchgate.net

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. lew.roresearchgate.net

Specificity : The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

The table below summarizes these key validation parameters.

Validation ParameterDescriptionCommon Acceptance Criteria
Accuracy Closeness of measured value to the true value.Recovery typically between 80-120%
Precision Agreement between repeated measurements.Relative Standard Deviation (RSD) ≤ 2%
Linearity Proportionality of signal to concentration.Correlation Coefficient (r²) ≥ 0.995
Limit of Detection (LOD) Lowest detectable concentration.Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) Lowest quantifiable concentration.Signal-to-Noise Ratio (S/N) of 10:1
Specificity Ability to measure only the intended analyte.No interference at the retention time of the analyte

The acceptance criteria are typical values used in regulated industries and research.

Data Interpretation

Once a method has been validated, the data it generates can be interpreted with confidence. In a research setting, this involves using the validated method to measure the concentration of this compound in biological samples or in stability studies. The interpretation of this data is crucial for understanding the pharmacokinetics of the parent drug, Cyproheptadine. For instance, tracking the concentration of this compound over time in plasma can help determine the rate of its formation and elimination. Accurate data allows researchers to build reliable pharmacokinetic models and to better understand the metabolic pathways of the parent compound. ijper.org The use of certified reference standards during sample analysis ensures that the interpretation is based on accurate and precise quantitative data. synzeal.com

Computational and Theoretical Investigations of Cyproheptadine N Oxide

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. For Cyproheptadine (B85728) N-Oxide, docking studies are crucial for understanding its potential interactions with biological targets, likely similar to those of its parent compound, cyproheptadine, such as histamine (B1213489) and serotonin (B10506) receptors.

The process involves preparing the 3D structure of Cyproheptadine N-Oxide and the target receptor. The ligand is then placed in the binding pocket of the receptor, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores typically indicating more favorable binding.

Key research findings from analogous studies highlight several important considerations:

Receptor Flexibility: The concept of "induced fit" is significant, where the receptor's active site may change conformation upon ligand binding. nih.gov Docking studies that account for receptor flexibility often yield more accurate predictions of the binding mode. nih.gov

Interaction Analysis: The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between this compound and specific amino acid residues in the receptor's binding site. pharmpharm.ru For instance, studies on similar heterocyclic compounds have identified interactions with residues like arginine, phenylalanine, and tyrosine as critical for stable binding. pharmpharm.ru

Software and Scoring: A variety of software programs are used for these simulations, each employing different algorithms and scoring functions to predict binding energy and conformation. pharmpharm.ru

Table 1: Typical Parameters in a Molecular Docking Study

ParameterDescriptionExample Software
Receptor Preparation Addition of hydrogen atoms, assignment of charges, and definition of the binding site grid.AutoDock Tools, Maestro
Ligand Preparation Generation of 3D coordinates, assignment of charges, and definition of rotatable bonds.HyperChem, ChemDraw
Docking Algorithm Method used to explore conformational space (e.g., Lamarckian Genetic Algorithm, Monte Carlo).AutoDock, Molegro Virtual Docker
Scoring Function Mathematical model used to estimate binding affinity (e.g., force-field based, empirical).AutoDock Vina, GOLD
Post-Docking Analysis Visualization of binding poses and analysis of intermolecular interactions.PyMOL, Discovery Studio

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models could be developed to predict its activity at various receptors based on its molecular features.

A typical QSAR study involves these steps:

Data Set Compilation: A dataset of molecules with known biological activities (e.g., binding affinities or inhibitory concentrations) is collected. For developing a model relevant to this compound, this would include structurally similar compounds with measured serotonergic or histaminergic activity. nih.gov

Descriptor Calculation: Numerical values, or "descriptors," that characterize the physicochemical properties of the molecules are calculated. These can range from simple properties like molecular weight and logP to complex 2D or 3D structural descriptors. nih.govresearchgate.net

Model Development: Statistical or machine learning methods are used to build a mathematical equation linking the descriptors to the biological activity. nih.govnih.gov The dataset is typically split into a training set for building the model and a test set for validating its predictive power. nih.gov

Validation: The model's ability to predict the activity of the test set compounds is evaluated using various statistical metrics. nih.gov

Research has demonstrated the utility of various QSAR approaches, such as those based on the Monte Carlo method using SMILES notation or machine learning algorithms, to create robust and predictive models. nih.govnih.gov

Table 2: Key Metrics for QSAR Model Validation

MetricDescription
Coefficient of Determination (R²) Indicates the proportion of variance in the biological activity that is predictable from the descriptors.
Cross-validated R² (Q²) A measure of the model's predictive ability, determined through internal cross-validation procedures.
Matthews Correlation Coefficient (MCC) A robust metric for classification models that accounts for true and false positives and negatives. nih.gov
Accuracy, Precision, Recall Metrics used in classification models to evaluate the correctness and completeness of predictions. nih.gov

In Silico Prediction of Metabolic Pathways

In silico models are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and routes of biotransformation early in the discovery process. news-medical.net For this compound, these tools can predict its subsequent metabolism by various enzyme systems.

The primary goals of these predictions are:

Identifying Metabolizing Enzymes: Predicting which enzymes, such as Cytochrome P450 (CYP) isoforms, Aldehyde Oxidase (AOX), or UDP-glucuronosyltransferases (UGT), are likely to metabolize the compound. news-medical.netnih.gov AOX has gained significant attention as a key enzyme in the metabolism of many nitrogen-containing heterocyclic compounds. nih.gov

Predicting Sites of Metabolism (SOMs): Identifying the specific atoms or functional groups on the molecule that are most susceptible to metabolic reactions. news-medical.net

Elucidating Metabolite Structures: Predicting the chemical structures of the resulting metabolites.

Computational approaches often use machine learning models trained on large datasets of known metabolic reactions or employ quantum chemistry calculations to assess the reactivity of different sites on the molecule. nih.govnih.gov The performance of these predictive models is often evaluated by metrics such as the Area Under the Curve (AUC), which measures their ability to distinguish between metabolizing and non-metabolizing compounds. nih.gov

Table 3: Common Enzymes and In Silico Prediction Tools

Enzyme FamilyFunctionExample Prediction Tool/Method
Cytochrome P450 (CYP) Oxidation, hydroxylationStarDrop, admetSAR, SMARTCyp
Aldehyde Oxidase (AOX) Oxidation of aldehydes and N-heterocyclesQuantum chemical calculations, Transformer-based models nih.gov
Flavin-containing Monooxygenase (FMO) N- and S-oxidationMechanistic metabolism models news-medical.net
UDP-glucuronosyltransferase (UGT) Glucuronidation (Phase II)Heuristic-based pathway models news-medical.net

Molecular Dynamics Simulations for Conformational Analysis and Binding

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. Following the docking of this compound into a target receptor, MD simulations can be performed to assess the stability of the complex and analyze its conformational dynamics. nih.gov

An MD simulation provides detailed insights into:

Binding Stability: By tracking the ligand's position relative to the binding pocket over the simulation period, researchers can determine if the binding pose predicted by docking is stable.

Conformational Changes: MD can reveal how the ligand and receptor adapt to each other, including subtle changes in side-chain orientations or larger domain movements.

Solvent Effects: The simulation explicitly includes water molecules, allowing for a more realistic representation of the interactions in a biological environment.

Analysis of the MD trajectory often involves calculating properties like the Root Mean Square Deviation (RMSD) to measure the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

Table 4: Outputs of a Molecular Dynamics Simulation

OutputDescription
Trajectory File A record of the positions, velocities, and energies of all atoms at each time step.
RMSD Plot A plot of Root Mean Square Deviation vs. time, used to assess the structural stability of the complex.
RMSF Plot A plot of Root Mean Square Fluctuation vs. residue number, highlighting flexible regions of the protein.
Interaction Energy Calculation of the binding free energy between the ligand and receptor over the simulation.

Density Functional Theory (DFT) Calculations for Spectroscopic Predictions and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide highly accurate predictions of its geometry, electronic properties, and spectroscopic characteristics. nih.gov

Specific applications include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Spectroscopic Prediction: DFT, combined with methods like Gauge-Including Atomic Orbitals (GIAO), can accurately predict NMR chemical shifts (e.g., ¹³C). nih.gov This is particularly useful for distinguishing between stereoisomers, such as the different potential configurations of the N-O group in N-oxides. nih.gov

Electronic Properties: Calculation of properties like the distribution of electron density, dipole moment, and molecular orbital energies, which are fundamental to understanding the molecule's reactivity.

Table 5: Computed Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₁NOPubChem nih.gov
Molecular Weight 303.4 g/mol PubChem nih.gov
XLogP3 4.1PubChem nih.gov
Exact Mass 303.162314293 DaPubChem nih.gov
Topological Polar Surface Area 18.1 ŲPubChem nih.gov

Data computed by PubChem. nih.gov

Advanced Computational Approaches for Receptor Homology Modeling

When the experimental 3D structure of a biological target is unknown, homology modeling can be used to construct a theoretical model. If the crystal structure of a receptor for this compound is not available, its structure can be modeled based on the amino acid sequence and a known experimental structure of a similar (homologous) protein, which serves as a template.

The accuracy of the resulting model is critical for subsequent studies like molecular docking. Best practices in homology modeling often involve:

Use of Multiple Templates: Combining information from several related template structures can increase the accuracy of the final model. nih.gov

Model Generation and Refinement: Software is used to build the initial model, which is then refined through energy minimization to resolve any unfavorable atomic clashes or geometries.

Model Validation: The quality of the generated model is assessed using various scoring functions and validation tools. The Discrete Optimized Protein Energy (DOPE) score is a common metric, where lower scores generally indicate a more native-like model. nih.gov

This approach was exemplified in the rational drug design process that led from pheniramine (B192746) to the more rigid and effective cyproheptadine, demonstrating how structural modeling can guide the development of compounds with improved binding affinity. nih.gov

Q & A

Q. How should ethical considerations be integrated into preclinical research on this compound?

  • Informed Consent Frameworks : Adapt WHO templates for animal studies, emphasizing humane endpoints .
  • Data Integrity : Avoid selective reporting; disclose conflicts of interest .
  • Regulatory Compliance : Adhere to IACUC or institutional guidelines for in vivo experiments .

Methodological Recommendations

  • Data Management : Store raw data in appendices and highlight processed data in main texts (e.g., tabulated IC50 values) .
  • Literature Reviews : Differentiate primary sources (original studies) from secondary reviews to assess reliability .
  • Peer Review : Pre-submission validation of hypotheses via preprint platforms (e.g., bioRxiv) to gather feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyproheptadine N-Oxide
Reactant of Route 2
Cyproheptadine N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.